(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid
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Overview
Description
(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid is a natural product found in Streptomyces tendae with data available.
Scientific Research Applications
Synthesis and Chemical Properties
(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid, due to its complex structure, is of interest in the field of organic chemistry, particularly in the synthesis of enantiopure α,α-dialkylated α-amino acids and α,β-dialkylated α,β-diaminopropionic acids. These compounds are valuable for their utility in creating novel molecules with potential pharmacological applications. The research by Rojas‐Lima et al. (2005) discusses the economical synthesis of similar complex molecules, highlighting the importance of such compounds in cost-effective drug development (Rojas‐Lima, Álvarez‐Hernández, Tellez-Zenteno, & López-Ruiz, 2005).
Potential in Drug Development
The intricate structure of this compound suggests potential in the development of novel pharmacological agents. Compounds with similar structures have been studied for their applications in creating new antibiotics and other therapeutic agents. The work by Sakhno et al. (2021) on isoxazolylpyrrolones, synthesized through reactions involving α-ketoglutaric acid, demonstrates the relevance of these complex molecules in medicinal chemistry (Sakhno et al., 2021).
Metabolic and Biochemical Relevance
Research on compounds similar to this compound has also revealed their importance in understanding biochemical pathways and metabolic processes. Studies like those conducted by Baker et al. (1978) on penicillin-related compounds show the significance of such complex molecules in the study of enzyme reactions and metabolic pathways (Baker, Pant, & Stoodley, 1978).
Properties
Molecular Formula |
C20H25N5O10 |
---|---|
Molecular Weight |
495.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(5-formyl-2-oxo-1H-imidazol-3-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)10-3-2-9(27)4-22-10)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-8(6-26)23-20(25)34/h2-7,11-16,18,27-30H,21H2,1H3,(H,23,34)(H,24,31)(H,32,33)/t7-,11-,12-,13-,14-,15+,16+,18+/m0/s1 |
InChI Key |
AYXHZRVSIUJLAE-VHDFTHOZSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=C(NC3=O)C=O)O)O)C(=O)O)N |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=C(NC3=O)C=O)O)O)C(=O)O)N |
Synonyms |
nikkomycin X |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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